Calcium 1-glycerophosphate

Description

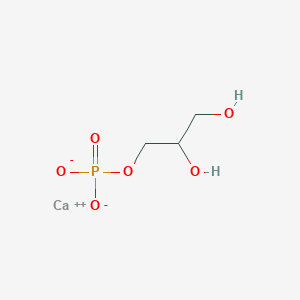

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;2,3-dihydroxypropyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P.Ca/c4-1-3(5)2-9-10(6,7)8;/h3-5H,1-2H2,(H2,6,7,8);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIRHXNCFWGFJE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COP(=O)([O-])[O-])O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7CaO6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

57-03-4 (Parent) | |

| Record name | Calcium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40873179 | |

| Record name | Calcium 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126-95-4, 1336-00-1, 28917-82-0, 27214-00-2 | |

| Record name | Calcium 1-glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerol phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001336001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glycerophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028917820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Propanetriol, mono(dihydrogen phosphate), calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium 1-glycerophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40873179 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium glycerophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dihydroxypropyl (dihydrogen phosphate), calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.815 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium glycerol phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium 2,3-hydroxypropyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM 1-GLYCEROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q014U50XQH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pivotal Role of Calcium 1-Glycerophosphate in Orchestrating Bone Formation: A Technical Guide to Signaling Pathways

For Immediate Release

This technical guide provides an in-depth exploration of the molecular mechanisms and signaling pathways through which calcium 1-glycerophosphate, a key organic phosphate donor, drives osteoblast differentiation and subsequent bone matrix mineralization. This document is intended for researchers, scientists, and professionals in the field of drug development and bone biology, offering a comprehensive overview of the current understanding, detailed experimental protocols, and quantitative data to facilitate further research and therapeutic innovation.

Introduction: The Essential Role of Phosphate in Osteogenesis

Bone formation, or osteogenesis, is a complex and highly regulated process involving the differentiation of mesenchymal stem cells into osteoblasts, which then synthesize and mineralize the bone matrix.[1] A critical component in this process is the local availability of inorganic phosphate (Pi), which, along with calcium, forms hydroxyapatite crystals, the primary mineral component of bone.[2] this compound (also known as β-glycerophosphate) serves as a readily available source of organic phosphate in in vitro osteogenic models. Its enzymatic hydrolysis by tissue non-specific alkaline phosphatase (TNAP), an enzyme highly expressed on the surface of osteoblasts, releases inorganic phosphate, thereby increasing the local Pi concentration and driving the mineralization process.[3] Beyond this fundamental role as a phosphate donor, the constituents of this compound—calcium and phosphate—are now understood to act as signaling molecules, influencing key intracellular pathways that govern osteoblast function.

Core Signaling Pathways in this compound-Mediated Bone Formation

The signaling landscape governing osteoblast differentiation and mineralization is a complex network of interconnected pathways. While this compound does not act as a classical ligand for a specific receptor, its hydrolysis products, calcium and inorganic phosphate, exert significant influence on several key signaling cascades.

The ERK/MAPK Signaling Pathway

The Extracellular signal-Regulated Kinase (ERK) Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial regulator of osteoblast proliferation and differentiation.[4] Intracellular calcium has been shown to modulate ERK signaling.[5] The influx of extracellular calcium or its release from intracellular stores can activate the ERK cascade, which in turn can lead to the phosphorylation and activation of key osteogenic transcription factors.[6][7]

The Wnt Signaling Pathway

The Wnt signaling pathway, encompassing both the canonical (β-catenin-dependent) and non-canonical pathways, plays a pivotal role in bone development and homeostasis.[8] Inorganic phosphate has been shown to promote osteogenic differentiation through the non-canonical Wnt signaling pathway.[9] This can involve the activation of downstream effectors that ultimately influence the expression of osteogenic genes.

The Bone Morphogenetic Protein (BMP) Signaling Pathway

Bone Morphogenetic Proteins (BMPs) are potent osteoinductive cytokines that trigger a signaling cascade culminating in the activation of SMAD proteins, which then translocate to the nucleus to regulate the transcription of osteogenic genes.[10][11] The availability of calcium and phosphate is synergistic with BMP signaling, providing the necessary building blocks for the mineralization that follows BMP-induced osteoblast differentiation.[12]

The Central Role of Runx2 and Osterix Transcription Factors

Runt-related transcription factor 2 (Runx2) and Osterix (Osx) are indispensable master regulators of osteoblast differentiation.[13][14] The aforementioned signaling pathways converge on the regulation of Runx2 and Osterix expression and activity. For instance, ERK/MAPK can phosphorylate and activate Runx2, while BMP/SMAD signaling directly upregulates their transcription.[4][15] this compound, by providing the necessary mineral components and influencing upstream signaling, creates a favorable environment for the sustained expression and activity of these critical transcription factors.

Quantitative Data on the Effects of this compound

The concentration of β-glycerophosphate in osteogenic media significantly impacts osteoblast differentiation and mineralization. The following tables summarize key quantitative findings from various in vitro studies.

| β-Glycerophosphate Concentration | Cell Type | Duration | Outcome | Reference |

| 0 mM | Rat calvarial osteoblasts | 14 days | No bone mineralization observed. | [16] |

| 2 mM | Rat calvarial osteoblasts | 14 days | Typical "trabecular" morphology of mineralized bone nodules. | [16] |

| 5-10 mM | Rat calvarial osteoblasts | 14 days | Widespread, non-specific (dystrophic) mineral deposition and decreased cell viability. | [16] |

| 0.10% | In vitro biofilm model | - | Reduction in enamel demineralization. | [17] |

| 0.25% | In vitro biofilm model | - | Significant reduction in enamel demineralization compared to control. | [17] |

| 0.50% | In vitro biofilm model | - | Significant reduction in enamel demineralization compared to control. | [17] |

| Gene/Protein | Cell Type | β-Glycerophosphate Concentration | Duration | Fold Change/Effect | Reference |

| Runx2 mRNA | Bone Marrow Stromal Cells | Not specified (in osteogenic medium) | 7 days | Increased expression. | [18] |

| Osteocalcin (OCN) mRNA | Bone Marrow Stromal Cells | Not specified (in osteogenic medium) | 7 days | Increased expression. | [18] |

| Alkaline Phosphatase (ALP) mRNA | MC3T3-E1 cells | 10 mM (with BMPs) | 24 hours | Upregulated by BMPs. | [12] |

| Type I Collagen (COL1A1) mRNA | Human Mesenchymal Stem Cells | Not specified (on calcium phosphate surfaces) | 3 days | Increased expression compared to tissue culture plastic. | [19] |

Detailed Experimental Protocols

Reproducibility in bone biology research is paramount. The following sections provide detailed methodologies for key experiments commonly used to assess the effects of this compound on osteoblast function.

Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)

Protocol:

-

Cell Seeding: Plate mesenchymal stem cells (e.g., bone marrow-derived MSCs) in a multi-well plate at a density of 2 x 10⁴ cells/cm².

-

Culture Medium: Culture cells in a basal medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin until they reach 70-80% confluency.

-

Osteogenic Induction: Replace the basal medium with an osteogenic medium consisting of the basal medium supplemented with:

-

10 mM β-glycerophosphate

-

50 µg/mL ascorbic acid

-

100 nM dexamethasone

-

-

Medium Change: Change the osteogenic medium every 2-3 days.

-

Duration: Continue the culture for 7 to 21 days, depending on the specific markers to be analyzed.

Alizarin Red S Staining for Mineralization

Protocol:

-

Fixation: After the desired culture period, aspirate the culture medium and wash the cells twice with phosphate-buffered saline (PBS). Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Washing: Wash the fixed cells three times with deionized water.

-

Staining: Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well to cover the cell monolayer and incubate for 20 minutes at room temperature.

-

Final Washes: Carefully aspirate the Alizarin Red S solution and wash the cells four times with deionized water.

-

Visualization: Visualize the stained calcium deposits using a light microscope.

-

Quantification (Optional): To quantify the mineralization, add 10% cetylpyridinium chloride to each well and incubate for 1 hour to destain. Measure the absorbance of the extracted stain at 562 nm.

Alkaline Phosphatase (ALP) Activity Assay

Protocol:

-

Cell Lysis: After the desired culture period, wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

-

Substrate Addition: In a 96-well plate, add a known amount of cell lysate to each well. Add p-nitrophenyl phosphate (pNPP) substrate solution.

-

Incubation: Incubate the plate at 37°C for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

-

Measurement: Measure the absorbance at 405 nm using a microplate reader.

-

Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined by a standard protein assay (e.g., BCA assay).

Gene Expression Analysis by RT-qPCR

Protocol:

-

RNA Extraction: Extract total RNA from the cultured cells using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., RUNX2, SP7 (Osterix), ALPL (ALP), COL1A1, BGLAP (Osteocalcin)) and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression compared to a control group.

Protein Expression Analysis by Western Blot

Protocol:

-

Protein Extraction: Extract total protein from cultured cells using a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay.

-

SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., p-ERK, total ERK, Runx2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is an indispensable tool in the in vitro study of bone formation, primarily by providing the essential building blocks of calcium and phosphate for mineralization. The downstream effects of these ions on key signaling pathways, including ERK/MAPK, Wnt, and their synergy with the BMP pathway, highlight a complex regulatory network that converges on the master osteogenic transcription factors Runx2 and Osterix. A deeper understanding of the precise molecular interactions and the temporal activation of these pathways in response to changes in local calcium and phosphate concentrations will be crucial for the development of novel therapeutic strategies for bone regeneration and the treatment of bone-related disorders. Future research should focus on elucidating the specific mechanotransduction pathways that may be activated by the physical process of mineral deposition and how these integrate with the biochemical signaling cascades.

References

- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 2. Unique coexpression in osteoblasts of broadly expressed genes accounts for the spatial restriction of ECM mineralization to bone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ERK MAPK Pathway Is Essential for Skeletal Development and Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Calcium regulates ERK signaling by modulating its protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of extracellular-signal regulated kinase (ERK1/2) by fluid shear is Ca(2+)- and ATP-dependent in MC3T3-E1 osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CALCIUM SIGNALLING AND CALCIUM TRANSPORT IN BONE DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Phosphate promotes osteogenic differentiation through non-canonical Wnt signaling pathway in human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Atherogenic Phospholipids Attenuate Osteogenic Signaling by BMP-2 and Parathyroid Hormone in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sustained BMP signaling in osteoblasts stimulates bone formation by promoting angiogenesis and osteoblast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. RUNX2 co-operates with EGR1 to regulate osteogenic differentiation through Htra1 enhancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mitogen-activated Protein Kinase (MAPK)-regulated Interactions between Osterix and Runx2 Are Critical for the Transcriptional Osteogenic Program - PMC [pmc.ncbi.nlm.nih.gov]

- 15. BMP2 Regulates Osterix through Msx2 and Runx2 during Osteoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Effect of calcium glycerophosphate on demineralization in an in vitro biofilm model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Calcium phosphate surfaces promote osteogenic differentiation of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

Chemical and physical properties of Calcium 1-glycerophosphate.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of Calcium 1-glycerophosphate. The information is curated to support research, development, and application of this compound in various scientific and pharmaceutical contexts.

Chemical and Physical Properties

This compound is the calcium salt of glycerophosphoric acid. It is a mixture of the calcium salt of (RS)-2,3-dihydroxypropyl phosphate and 2-hydroxy-1-(hydroxymethyl)ethyl phosphate, which may be hydrated[1][2][3]. It serves as a source of both calcium and phosphorus.

General Properties

A summary of the general chemical and physical properties of this compound is presented in Table 1.

Table 1: General Properties of this compound

| Property | Value | References |

| Molecular Formula | C₃H₇CaO₆P | [4][5][][7] |

| Molecular Weight | 210.14 g/mol | [4][5][][7] |

| Appearance | White to off-white, fine, odorless, slightly hygroscopic powder or crystals. | [1][3][][8] |

| IUPAC Name | calcium;2,3-dihydroxypropyl phosphate | [4][][7] |

| CAS Number | 27214-00-2 (for the mixture) | [5][][7] |

| Synonyms | Calcium glycerophosphate, Calcium glycerylphosphate, Calcium 2,3-dihydroxypropyl phosphate | [4][5][][7] |

Solubility and Stability

The solubility and stability of this compound are critical parameters for its formulation and application.

Table 2: Solubility and Stability of this compound

| Property | Description | References |

| Solubility in Water | Sparingly soluble. One gram dissolves in about 50 mL of water at 25°C. More soluble at lower temperatures. Citric acid increases its solubility. | [1][8][9][10] |

| Solubility in Organic Solvents | Practically insoluble in ethanol (96%). | [1][3][8][11] |

| Melting Point | Decomposes at temperatures above 170°C or at red heat. | [1][5][] |

| Stability | Stable under ordinary conditions of use and storage. It is hygroscopic. | [1][12] |

| Incompatibilities | Oxidizing agents and heat. | [1] |

| Hazardous Decomposition Products | Carbon oxides, oxides of phosphorus, calcium oxide. | [1] |

Specifications and Impurities

Pharmacopeial standards define the quality and purity of this compound for pharmaceutical use.

Table 3: Pharmacopeial Specifications for this compound

| Parameter | Specification | References |

| Calcium (Ca) Content | 18.6% to 19.4% (dried substance) | [1][2][3] |

| Loss on Drying | Not more than 12.0% (150°C for 4 hours) | [1][2][8] |

| Chlorides | Maximum 500 ppm | [1][8] |

| Sulfates | Maximum 0.1% | [1][8] |

| Arsenic | Maximum 3 ppm | [1][8] |

| Iron | Maximum 50 ppm | [1][8] |

| Heavy Metals | Maximum 20 ppm | [1][8] |

| Phosphates | Maximum 400 ppm | [1][8] |

| Glycerol and Alcohol-soluble Substances | Maximum 0.5% | [1][8] |

Experimental Protocols

This section details methodologies for the synthesis and analysis of this compound, providing a practical guide for laboratory work.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the esterification of glycerol followed by precipitation with a calcium salt.

Method 1: Esterification with Phosphoric Acid and Sodium Dihydrogen Phosphate [13]

-

Esterification: A mixture of glycerol, sodium dihydrogen phosphate, and phosphoric acid (molar ratio 1.8:0.5:1.0) is heated to 140°C under vacuum.

-

Saponification: The reaction mixture is diluted with an equal mass of 15-20% hydrochloric acid and heated at 90-100°C to saponify any diglycerophosphate by-products.

-

Precipitation: A concentrated solution of calcium chloride is added to the cooled and neutralized (pH 7 with 40% NaOH) reaction mixture to precipitate this compound.

-

Purification: The precipitate is filtered, washed with hot water, and dried.

Method 2: Reaction of Sodium Glycerophosphate with Calcium Chloride []

-

Dissolution: 925.6 kg of 98% purity sodium glycerophosphate is dissolved in 4 tonnes of water in a 10 m³ reactor.

-

Reaction: 467.4 kg of 95% purity calcium chloride is added, and the temperature is raised to 50°C. The pH is maintained at 10 using glutamic acid.

-

Stirring: The reaction is stirred for 1.5 hours.

-

Filtration and Washing: The mixture is filtered while hot and washed multiple times to remove salts.

-

Granulation: 4% of the wet weight is added as modified starch for granulation.

Identification Tests

Standard qualitative tests are used to confirm the identity of this compound.

Test A: Test for Phosphate [1][2]

-

Ignite 0.1 g of the substance in a crucible.

-

Take up the residue with 5 mL of nitric acid and heat on a water bath for 1 minute.

-

Filter the solution.

-

Mix 1 mL of the filtrate with 2 mL of ammonium molybdate solution.

-

A yellow color develops.

Test B: Test for Calcium [1][2]

-

Dissolve approximately 20 mg of the substance in 5 mL of 5 M acetic acid.

-

Add 0.5 mL of potassium ferrocyanide solution (53 mg/mL). The solution should remain clear.

-

Add about 50 mg of ammonium chloride.

-

A white crystalline precipitate is produced.

Assay for Calcium Content

The calcium content is a critical quality attribute and is determined by complexometric titration.

Complexometric Titration of Calcium [1][2]

-

Accurately weigh about 0.200 g of this compound and dissolve it in water.

-

Carry out the complexometric titration of calcium with 0.1 M sodium edetate (EDTA).

-

The endpoint is determined using a suitable indicator.

-

1 mL of 0.1 M sodium edetate is equivalent to 4.008 mg of Ca.

Biological Activity and Signaling Pathways

This compound is utilized in various applications due to its biological activities, primarily as a source of calcium and phosphate and for its effects on dental health.

Role in Dental Health

This compound has demonstrated cariostatic properties through several mechanisms:

-

Enhancing Remineralization: It provides a source of calcium and phosphate ions, which are essential for the remineralization of tooth enamel that has been demineralized by acids produced by oral bacteria[14][15].

-

Buffering Plaque pH: The phosphate component can act as a buffer, helping to neutralize acids in the oral cavity and maintain a more neutral pH, which is less conducive to enamel demineralization[5][14][15].

-

Interaction with Fluoride: It has been shown to enhance the efficacy of fluoride in promoting enamel remineralization[5][16].

The proposed mechanism of action in dental health is a direct chemical effect rather than a complex signaling cascade.

References

- 1. Calcium Glycerophosphate EP BP Ph Eur FCC Food Grade Manufacturers [mubychem.com]

- 2. Calcium Glycerophosphate [drugfuture.com]

- 3. scribd.com [scribd.com]

- 4. This compound | C3H7CaO6P | CID 120096 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Calcium Glycerophosphate | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Calcium Glycerophosphate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 8. Calcium Glycerophosphate USP BP Ph Eur FCC Food Grade Manufacturers [anmol.org]

- 9. Showing Compound Calcium glycerophosphate (FDB009054) - FooDB [foodb.ca]

- 10. Calcium Glycerophosphate [drugfuture.com]

- 11. CALCIUM GLYCEROPHOSPHATE | 27214-00-2 [chemicalbook.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

- 13. RU1667365C - Method of calcium glycerophosphate producing - Google Patents [patents.google.com]

- 14. What is the mechanism of Calcium Glycerophosphate? [synapse.patsnap.com]

- 15. nbinno.com [nbinno.com]

- 16. The Activity of Calcium Glycerophosphate and Fluoride against Cariogenic Biofilms of Streptococcus mutans and Candida albicans Formed In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Biological Functions of Calcium 1-Glycerophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 1-glycerophosphate (also known as calcium alpha-glycerophosphate) is a biocompatible organic molecule that serves as a crucial source of both calcium and phosphate ions in in vitro cell culture systems. Its superior solubility and bioavailability compared to inorganic phosphate sources make it an indispensable component in studies requiring the induction of mineralization and the differentiation of various cell types. This technical guide provides an in-depth overview of the core biological functions of this compound in vitro, with a focus on its applications in osteogenesis, chondrogenesis, and vascular biology. Detailed experimental protocols and a summary of quantitative data are provided to facilitate its use in research and development.

Core Biological Functions and Cellular Effects

This compound is widely utilized in cell culture to mimic physiological conditions that promote cell differentiation and matrix mineralization. Its primary mechanism of action involves enzymatic hydrolysis by tissue non-specific alkaline phosphatase (ALP), which releases inorganic phosphate (Pi) ions. This localized increase in Pi, along with the available calcium ions, creates a supersaturated environment, driving the formation of hydroxyapatite crystals, the primary mineral component of bone and teeth.

Osteoblast Differentiation and Mineralization

In the field of bone biology, this compound is a cornerstone of osteogenic differentiation media. It is typically used in conjunction with ascorbic acid and dexamethasone to drive mesenchymal stem cells (MSCs) and pre-osteoblastic cells towards a mature, mineralizing osteoblast phenotype.

-

Induction of Alkaline Phosphatase (ALP) Activity: The addition of glycerophosphate to osteoblast cultures leads to a significant increase in ALP expression and activity. ALP, a key early marker of osteoblast differentiation, hydrolyzes the glycerophosphate, providing the necessary phosphate for mineralization.[1]

-

Upregulation of Osteogenic Genes: Studies have shown that culture with glycerophosphate upregulates the expression of critical osteogenic transcription factors, including Runt-related transcription factor 2 (Runx2) and Osterix (Sp7).[2][3] These factors, in turn, activate the transcription of genes encoding bone matrix proteins such as Collagen Type I (COL1A1), Osteopontin (OPN), and Osteocalcin (BGLAP).[2][4]

-

Matrix Mineralization: The sustained release of phosphate from glycerophosphate hydrolysis, coupled with calcium in the medium, leads to the deposition of a mineralized extracellular matrix. This process can be visualized by staining techniques such as Alizarin Red S and von Kossa.

Effects on Chondrocytes

In cartilage biology, this compound is used to study chondrocyte hypertrophy and endochondral ossification. The addition of glycerophosphate to hypertrophic chondrocyte cultures stimulates the synthesis of type X collagen, a marker of late-stage chondrocyte differentiation, and subsequently induces matrix mineralization.[5]

Vascular Smooth Muscle Cell Calcification

This compound is also a key reagent in in vitro models of vascular calcification, a pathological process common in atherosclerosis and chronic kidney disease. In cultures of vascular smooth muscle cells (VSMCs), glycerophosphate induces an osteogenic phenotype, characterized by increased ALP activity and the expression of osteogenic markers, leading to calcification of the cell layer.[1][6][7] This model is invaluable for studying the mechanisms of vascular calcification and for screening potential therapeutic inhibitors.

Intestinal Barrier Integrity

Recent studies have explored the role of this compound in maintaining intestinal barrier function. In the Caco-2 cell model of the intestinal epithelium, this compound has been shown to preserve transepithelial electrical resistance (TEER) and attenuate increases in mannitol flux during hypoxic or cytokine-induced stress, even at concentrations as low as 1 µmol/L.[8] This suggests a protective role for this compound in conditions associated with increased gut permeability.

Data Presentation: Quantitative Effects of Glycerophosphate In Vitro

The following tables summarize the quantitative data from various in vitro studies on the effects of glycerophosphate. It is important to note that the majority of studies utilize β-glycerophosphate; however, its biological effects in providing phosphate for mineralization are considered analogous to α-glycerophosphate.

| Cell Type | Compound | Concentration | Time | Effect | Reference |

| Bovine Vascular Smooth Muscle Cells | β-Glycerophosphate | Not Specified | 14 days | Induced extensive calcium deposition | [6] |

| Human Mesenchymal Stem Cells | β-Glycerophosphate | 10 mM | 14 days | Induced osteogenic differentiation and mineralization | [9] |

| MC3T3-E1 Pre-osteoblasts | β-Glycerophosphate | 10 mM | 28 days | Induced osteogenic differentiation and native bone-like mineralization | [4] |

| Adipose-Derived Stem Cells | β-Glycerophosphate | 5 mM | Not Specified | Promoted pre-osteoblast differentiation | [10] |

| Caco-2 Cells | Calcium Glycerophosphate | 1 µM - 1 mM | 1-5 hours | Attenuated decrease in TEER during hypoxia in a concentration-dependent manner | [8] |

Table 1: Overview of Glycerophosphate Effects on Various Cell Types

| Cell Type | Compound | Concentration | Time | Marker | Change | Reference |

| Bovine Vascular Smooth Muscle Cells | β-Glycerophosphate | Not Specified | 18 days | ALP Activity | Significantly Increased | [1] |

| Bovine Vascular Smooth Muscle Cells | β-Glycerophosphate | 10 µM | 18 days | Runx2 Expression | Significantly Increased | [1] |

| Bovine Vascular Smooth Muscle Cells | β-Glycerophosphate | 10 µM | 18 days | BMP-2 Expression | Significantly Increased | [1] |

| MC3T3-E1 Pre-osteoblasts | β-Glycerophosphate | 10 mM | 28 days | Col1a1 mRNA | Strongly Upregulated | [4] |

| MC3T-E1 Pre-osteoblasts | β-Glycerophosphate | 10 mM | 28 days | Bglap mRNA | Strongly Upregulated | [4] |

| MC3T3-E1 Pre-osteoblasts | β-Glycerophosphate | 10 mM | 28 days | Alpl mRNA | Strongly Upregulated | [4] |

| Human Mesenchymal Stem Cells | β-Glycerophosphate | Not Specified | 14 days | Collagen I Expression | Increased | [11] |

| Human Mesenchymal Stem Cells | β-Glycerophosphate | Not Specified | 14 days | Osteocalcin Expression | Increased | [11] |

Table 2: Quantitative Effects of Glycerophosphate on Osteogenic and Calcification Markers

Signaling Pathways Modulated by this compound

The biological effects of this compound are mediated through the activation of specific intracellular signaling pathways, primarily initiated by the increase in extracellular inorganic phosphate following its hydrolysis by ALP.

Alkaline Phosphatase-Mediated Phosphate Production

The foundational step in the action of glycerophosphate is its enzymatic conversion to inorganic phosphate. This process is essential for creating the necessary conditions for mineralization.

Figure 1. Hydrolysis of this compound by Alkaline Phosphatase.

ERK1/2 Signaling Pathway

The increase in extracellular phosphate has been shown to activate the Extracellular signal-Regulated Kinase (ERK1/2) pathway in osteoblasts. This activation is often dependent on the presence of calcium and is crucial for the subsequent expression of osteogenic genes.[12]

Figure 2. Phosphate-induced ERK1/2 Signaling in Osteoblasts.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway is a critical regulator of osteoblast differentiation. While direct activation by glycerophosphate is not fully elucidated, its induction of osteogenesis often involves crosstalk with this pathway. For instance, the transcription factor Runx2, which is upregulated by ERK1/2 signaling, can interact with components of the Wnt/β-catenin pathway to synergistically promote osteogenic gene expression.

References

- 1. ias.ac.in [ias.ac.in]

- 2. ahajournals.org [ahajournals.org]

- 3. Osterix enhances proliferation and osteogenic potential of bone marrow stromal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological Mineralization during In Vitro Osteogenesis in a Biomimetic Spheroid Culture Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Wnt5a/β-catenin signaling drives calcium-induced differentiation of human primary keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ahajournals.org [ahajournals.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. wjgnet.com [wjgnet.com]

- 9. mdpi.com [mdpi.com]

- 10. Osteoblast Cell Response to Naturally Derived Calcium Phosphate-Based Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium phosphate surfaces promote osteogenic differentiation of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Role of Calcium 1-Glycerophosphate in Cellular Differentiation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 1-glycerophosphate, an organic phosphate salt, is a critical component in the directed differentiation of various cell lineages, most notably in osteogenesis. This technical guide delineates the fundamental role of this compound in cellular differentiation, with a primary focus on its mechanism of action, the signaling pathways it modulates, and its application in in vitro cell culture systems. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the practical application of this compound in research and development settings. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams to enhance comprehension.

Introduction

Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type. This process is orchestrated by a complex interplay of signaling molecules and transcription factors that regulate gene expression. In the context of skeletal tissue engineering and regenerative medicine, inducing osteogenic differentiation of stem cells is of paramount importance. This compound (also commonly referred to as β-glycerophosphate) has been widely adopted as a key supplement in osteogenic differentiation media.[1] Its primary role is to serve as a bioavailable source of inorganic phosphate, a crucial component for the formation of hydroxyapatite, the principal mineral component of bone.[2][3]

Mechanism of Action

The primary mechanism by which this compound promotes cellular differentiation, particularly osteogenesis, is through its enzymatic hydrolysis by tissue-nonspecific alkaline phosphatase (ALP).[4][5] ALP is an enzyme highly expressed on the surface of osteoblasts and other mineralizing cells.[5]

The hydrolysis of this compound releases inorganic phosphate (Pi) ions into the extracellular environment.[4] This localized increase in Pi concentration, in the presence of calcium ions (Ca²⁺) from the culture medium, leads to a supersaturated state, driving the precipitation of calcium phosphate in the form of hydroxyapatite [Ca₁₀(PO₄)₆(OH)₂] onto the extracellular matrix (ECM).[2][3]

Beyond its role as a phosphate donor, the resulting calcium phosphate precipitates can also act as signaling molecules. Studies have shown that these precipitates can stimulate the ERK1/2 signaling pathway, leading to the upregulation of mineralization-associated genes such as matrix gla protein (MGP) and osteopontin (OPN).[6]

Signaling Pathways in Osteogenic Differentiation

This compound is a component of osteogenic cocktails that activate a network of signaling pathways crucial for the commitment and maturation of osteoprogenitor cells.

ERK1/2 Signaling Pathway

As mentioned, calcium phosphate precipitates formed from the hydrolysis of this compound can activate the Extracellular signal-Regulated Kinase (ERK1/2) pathway. This activation is dependent on the integrity of lipid rafts on the cell membrane and leads to increased expression of key osteogenic markers.[6]

WNT/β-catenin Signaling Pathway

Osteogenic differentiation media often include dexamethasone, which activates the WNT/β-catenin signaling pathway.[1] This pathway leads to the nuclear translocation of β-catenin, which then complexes with TCF/LEF transcription factors to upregulate the expression of Runt-related transcription factor 2 (Runx2), a master regulator of osteoblast differentiation.[1][7] While this compound does not directly activate this pathway, its presence is essential for the subsequent mineralization phase orchestrated by Runx2 target genes.

Quantitative Data on this compound in Cellular Differentiation

The concentration of this compound and the duration of treatment are critical parameters for successful cellular differentiation. The following tables summarize quantitative data from various studies.

| Cell Type | Concentration of this compound | Duration of Treatment | Observed Effects |

| Chick limb-bud mesenchymal cells | 2.5, 5, and 10 mM | Not Specified | Increased alkaline phosphatase activity and inorganic phosphate content.[8] |

| Human mesenchymal stem cells (hMSC) | 10 mM | 14 days | Part of an osteogenic differentiation medium (ODM) that induced osteoblastic differentiation, indicated by increased ALP activity and expression of collagen I and osteocalcin.[9] |

| Human adipose-derived stem cells (ADSCs) | 10 mM | 7 and 14 days | In combination with calcium poly(ethylene phosphate)s, showed higher osteogenic effect than β-glycerophosphate alone, measured by BMP-2 gene expression.[10] |

| Tendon stem/progenitor cells (TSPCs) | 10 mM | 14 days | Part of an osteogenic medium that, when combined with octacalcium phosphate, significantly increased RUNX2 and Col1a1 mRNA expression.[11] |

| ATDC5 cells (chondrogenic) | 10 mM | 15 days | In the presence of ascorbic acid, significantly increased the rate of extracellular matrix synthesis and reduced the time for mineral deposition.[12] |

| Rat calvarial osteoblasts | 2, 5, and 10 mM | 14 days | 2 mM induced typical "trabecular" mineralization, while 5-10 mM led to widespread, non-specific mineral deposition and decreased cell viability.[13] |

| Osteogenic Marker | Cell Type | This compound Concentration | Fold Change/Observation |

| Alkaline Phosphatase (ALP) Activity | Human mesenchymal stem cells (hMSC) | 10 mM | Increased activity on calcium phosphate surfaces compared to tissue culture plastic.[9] |

| RUNX2 Expression | Tendon stem/progenitor cells (TSPCs) | 10 mM | Significantly higher mRNA expression in the presence of octacalcium phosphate.[11] |

| Collagen Type I (Col1a1) Expression | Tendon stem/progenitor cells (TSPCs) | 10 mM | Significantly higher mRNA expression in the presence of octacalcium phosphate.[11] |

| Osteocalcin (OCN) Expression | Human mesenchymal stem cells (hMSC) | 10 mM | Increased RNA expression on day 14 on calcium phosphate surfaces.[9] |

| Osteopontin (OPN) Expression | Osteoblasts | 10 mM (with 1.8 mM Calcium) | Stimulation of OPN gene expression via the ERK1/2 pathway.[6] |

| Bone Morphogenetic Protein 2 (BMP-2) Expression | Human adipose-derived stem cells (ADSCs) | 10 mM | Used as a positive control for osteogenic differentiation.[10] |

Experimental Protocols

Osteogenic Differentiation of Human Mesenchymal Stem Cells (hMSCs)

This protocol is adapted from studies inducing osteogenic differentiation in hMSCs.[9][14]

Materials:

-

Human Mesenchymal Stem Cells (hMSCs)

-

Expansion Medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% antibiotic-antimycotic solution.

-

Osteogenic Differentiation Medium (ODM): Expansion Medium supplemented with:

-

100 nM Dexamethasone

-

10 mM this compound (β-glycerophosphate)

-

50 µg/ml Ascorbic acid

-

-

Cell culture flasks/plates

-

Phosphate Buffered Saline (PBS)

-

Trypsin-EDTA

Procedure:

-

Culture hMSCs in expansion medium in cell culture flasks at 37°C and 5% CO₂.

-

When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

-

Seed the hMSCs onto desired culture plates or scaffolds at a suitable density (e.g., 2 x 10⁴ cells/cm²).

-

Allow cells to adhere for 24 hours in expansion medium.

-

After 24 hours, replace the expansion medium with Osteogenic Differentiation Medium (ODM).

-

Culture the cells in ODM for 14-21 days, changing the medium every 2-3 days.

-

Assess osteogenic differentiation at desired time points using assays such as Alizarin Red S staining for mineralization, ALP activity assays, and qRT-PCR for osteogenic gene expression (e.g., RUNX2, ALP, COL1A1, OCN).

Role in Other Differentiation Lineages

While the primary application of this compound is in osteogenesis, it is also utilized in other differentiation protocols, such as chondrogenesis. In ATDC5 cells, a model for endochondral ossification, the inclusion of 10 mM β-glycerophosphate with ascorbic acid accelerates ECM synthesis and mineralization.[12]

Conversely, studies on adipogenic differentiation have shown that high levels of extracellular calcium can have an inhibitory effect.[15][16] The role of the glycerophosphate component in this context is less clear and warrants further investigation.

Conclusion

This compound is an indispensable reagent for in vitro cellular differentiation, particularly for directing stem cells towards the osteogenic lineage. Its mechanism of action, centered on providing a source of inorganic phosphate for mineralization, is well-established. This process is intricately linked with key signaling pathways that govern osteoblast maturation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of regenerative medicine and drug development, enabling the standardized and effective use of this compound to advance research and therapeutic applications.

References

- 1. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Calcium Glycerophosphate? [synapse.patsnap.com]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. researchgate.net [researchgate.net]

- 5. Bone Alkaline Phosphatase and Tartrate-Resistant Acid Phosphatase: Potential Co-regulators of Bone Mineralization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphate-dependent stimulation of MGP and OPN expression in osteoblasts via the ERK1/2 pathway is modulated by calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The mechanism of beta-glycerophosphate action in mineralizing chick limb-bud mesenchymal cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Calcium phosphate surfaces promote osteogenic differentiation of mesenchymal stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Osteogenic Differentiation of Human Adipose Tissue-Derived MSCs by Non-Toxic Calcium Poly(ethylene phosphate)s - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. researchgate.net [researchgate.net]

- 14. Beta-phase Stabilization and Increased Osteogenic Differentiation of Stem Cells by Solid-State Synthesized Magnesium Tricalcium Phosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Role of Calcium in Differentiation of Human Adipose-Derived Stem Cells to Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Bioavailability of Calcium 1-Glycerophosphate in Cell Culture: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium 1-glycerophosphate is an organic calcium salt that serves as a critical supplement in cell culture, particularly for applications requiring osteogenic differentiation and mineralization. Its bioavailability in a cell culture system is a multi-faceted process involving its dissolution in the medium, enzymatic hydrolysis, and the subsequent cellular uptake and utilization of its constituent ions, calcium and phosphate. This guide provides an in-depth overview of these processes, supported by experimental methodologies and a summary of quantitative data, to aid researchers in optimizing their cell culture protocols.

This compound dissociates in aqueous cell culture medium into calcium ions (Ca²⁺) and glycerophosphate ions. The glycerophosphate is then enzymatically hydrolyzed by alkaline phosphatase (ALP), an enzyme often expressed by osteogenic cells, to release inorganic phosphate (Pi) and glycerol. Both Ca²⁺ and Pi are essential for the formation of hydroxyapatite (Ca₁₀(PO₄)₆(OH)₂), the primary mineral component of bone.[1][2] Beyond its structural role, inorganic phosphate also acts as a signaling molecule, influencing key cellular pathways involved in differentiation and gene expression.[3]

Cellular Uptake and Dissociation

The bioavailability of this compound is contingent on its dissociation and the subsequent cellular uptake of calcium and inorganic phosphate. While the exact mechanism for the intact molecule's uptake is not well-defined, the primary pathway for its utilization involves extracellular enzymatic activity.

dot

Caption: Dissociation and cellular uptake of this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of glycerophosphate (the active component of this compound) on osteogenic cell cultures.

Table 1: Effect of β-Glycerophosphate Concentration on Mineralization

| Cell Line | β-Glycerophosphate Concentration | Time Point | Mineralization Assessment | Outcome |

| MC3T3-E1 | 10 mM | 24 hours (pulse) | Small-Angle X-ray Scattering (SAXS) | Mineralization initiated and continued to increase.[4] |

| MC3T3-E1 | 5 mM (continuous) | 14 days | von Kossa staining | First signs of mineralization detected.[4] |

| MC3T3-E1 | < 5 mM (continuous) | Not specified | von Kossa staining | No mineralization observed.[4] |

| Rat Calvarial Osteoblasts | 2 mM | 14 days | Alizarin Red staining | Typical "trabecular" morphology of mineralized nodules.[1] |

| Rat Calvarial Osteoblasts | 5-10 mM | 14 days | Alizarin Red staining | Widespread, non-specific (dystrophic) mineral deposition.[1] |

Table 2: Effect of β-Glycerophosphate on Osteoblast Viability and Gene Expression

| Cell Line | β-Glycerophosphate Concentration | Time Point | Parameter Measured | Outcome |

| Rat Calvarial Osteoblasts | 5-10 mM | 14 days | Lactate Dehydrogenase (LDH) release | Decreased osteoblast viability.[1] |

| Saos-2 | Not specified | 4 days | Cell number | Significantly reduced proliferation.[5] |

| Saos-2 | Not specified | Not specified | Gene expression (OCN, PHEX) | Upregulated expression of late osteoblastic markers.[5] |

| MC3T3-E1 | 10 mM | 24 hours | MGP and Fra-1 mRNA and protein | Increased expression.[6] |

| Primary Mouse Osteoblasts | 10 mM | 24 hours | MGP and Fra-1 mRNA and protein | Increased expression.[6] |

Signaling Pathways

Inorganic phosphate, released from glycerophosphate, is not merely a building block for hydroxyapatite but also an important signaling molecule. One of the key pathways activated is the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, which is a part of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

dot

Caption: ERK1/2 signaling pathway activated by inorganic phosphate.

Activation of the ERK1/2 pathway by inorganic phosphate has been shown to be crucial for the expression of osteogenic genes.[3] For instance, Pi enhances the phosphorylation of ERK1/2, which in turn upregulates the transcription factor Fra-1.[6] Fra-1 then promotes the expression of Matrix Gla Protein (MGP), a key regulator of bone formation.[6][7]

Experimental Protocols

To assess the bioavailability and effects of this compound in cell culture, a series of well-established experimental protocols can be employed.

Experimental Workflow

dot

Caption: General experimental workflow for assessing osteogenic effects.

Detailed Methodologies

1. Cell Culture and Osteogenic Induction:

-

Cell Lines: Commonly used osteogenic cell lines include MC3T3-E1 (pre-osteoblastic mouse cells) and Saos-2 (human osteosarcoma cells).

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or α-Minimum Essential Medium (α-MEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Osteogenic Medium: The standard culture medium is supplemented with osteogenic agents. A typical composition is 50 µg/mL ascorbic acid, 10 nM dexamethasone, and 2-10 mM this compound.[8][9] The medium should be changed every 2-3 days.

2. Cell Viability and Proliferation Assay (MTT Assay):

-

After the desired incubation period, remove the culture medium.

-

Add MTT solution (e.g., 0.5 mg/mL in serum-free medium) to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Alkaline Phosphatase (ALP) Activity Assay:

-

Wash the cell layer with PBS and lyse the cells with a lysis buffer (e.g., 0.1% Triton X-100).

-

Add p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 3 N NaOH).

-

Measure the absorbance at 405 nm. The ALP activity can be normalized to the total protein content of the cell lysate, determined by a BCA or Bradford assay.

4. Mineralization Assay (Alizarin Red S Staining):

-

Fix the cells with 4% paraformaldehyde for 15-30 minutes.

-

Wash the fixed cells with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[10]

-

Wash thoroughly with deionized water to remove excess stain.

-

For quantification, the stain can be extracted with a solution of 10% acetic acid and 10% ammonium hydroxide, and the absorbance measured at 405 nm.

5. Gene Expression Analysis (RT-qPCR):

-

Isolate total RNA from the cells using a suitable kit.

-

Synthesize cDNA from the RNA template using reverse transcriptase.

-

Perform quantitative PCR using primers for osteogenic marker genes such as RUNX2, ALP, collagen type I (COL1A1), osteocalcin (BGLAP), and osteopontin (SPP1). A housekeeping gene (e.g., GAPDH or ACTB) should be used for normalization.

6. Protein Analysis (Western Blot):

-

Lyse the cells and determine the total protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against target proteins (e.g., p-ERK1/2, total ERK1/2, RUNX2).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Conclusion

The bioavailability of this compound in cell culture is a dynamic process that is fundamental to its role in promoting osteogenic differentiation and mineralization. A thorough understanding of its dissociation, the subsequent cellular uptake of calcium and phosphate, and the activation of downstream signaling pathways is essential for researchers in the fields of bone biology, tissue engineering, and drug development. The experimental protocols outlined in this guide provide a robust framework for investigating the multifaceted effects of this important cell culture supplement. By carefully controlling experimental conditions and employing a range of quantitative assays, researchers can gain valuable insights into the mechanisms of action of this compound and optimize its use in their specific applications.

References

- 1. researchgate.net [researchgate.net]

- 2. What is the mechanism of Calcium Glycerophosphate? [synapse.patsnap.com]

- 3. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 4. Matrix mineralization in MC3T3-E1 cell cultures initiated by beta-glycerophosphate pulse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Phosphate‐Dependent Regulation of MGP in Osteoblasts: Role of ERK1/2 and Fra‐1 | Semantic Scholar [semanticscholar.org]

- 8. mdpi.com [mdpi.com]

- 9. Osteogenic Differentiation of Mesenchymal Stem Cells by Mimicking the Cellular Niche of the Endochondral Template - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

Calcium 1-Glycerophosphate as a Source of Inorganic Phosphate for Mineralization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mineralization is a fundamental biological process essential for the formation and maintenance of hard tissues such as bone and teeth. This process involves the deposition of calcium phosphate crystals, primarily in the form of hydroxyapatite, onto an organic matrix. In laboratory and clinical research, particularly in the fields of bone regeneration and drug development, inducing and studying mineralization in vitro is crucial. Calcium 1-glycerophosphate has emerged as a key reagent for this purpose, serving as a bioavailable source of inorganic phosphate, a critical component for hydroxyapatite formation.[1] This technical guide provides an in-depth overview of the core principles of using this compound to promote mineralization, detailing its mechanism of action, relevant signaling pathways, experimental protocols, and quantitative data. The commercial product is typically a mix of calcium beta-, D-, and L-alpha-glycerophosphate.[1]

Mechanism of Action: The Role of Alkaline Phosphatase

The primary mechanism by which this compound facilitates mineralization is through its enzymatic hydrolysis by alkaline phosphatase (ALP).[2][3] ALP is a ubiquitous enzyme, highly expressed on the surface of osteoblasts and other mineralizing cells, that catalyzes the hydrolysis of phosphomonoesters, releasing inorganic phosphate (Pi).[2][4]

The process can be summarized in the following steps:

-

Provision of Substrate : this compound is added to the cell culture medium, where it acts as a readily available substrate for ALP.

-

Enzymatic Hydrolysis : ALP, present on the cell membrane of osteoblasts, hydrolyzes the glycerophosphate, cleaving the phosphate group from the glycerol backbone.[5][6] This enzymatic action significantly increases the local concentration of inorganic phosphate (Pi) in the extracellular environment.[6]

-

Supersaturation and Precipitation : The localized increase in Pi, along with the calcium ions (Ca2+) already present in the culture medium, creates a state of supersaturation. This leads to the precipitation of calcium phosphate.

-

Hydroxyapatite Formation : The initial amorphous calcium phosphate precipitates then mature into crystalline hydroxyapatite [Ca10(PO4)6(OH)2], the primary mineral component of bone.[7] This deposition occurs on the extracellular matrix secreted by the osteoblasts.

In addition to providing inorganic phosphate, ALP also promotes mineralization by hydrolyzing inorganic pyrophosphate (PPi), a potent inhibitor of hydroxyapatite crystal formation.[2][8][9]

Figure 1. Mechanism of this compound-induced mineralization.

Signaling Pathways in Osteoblast-Mediated Mineralization

The release of calcium and phosphate ions from their sources influences intracellular signaling pathways that are crucial for osteoblast differentiation, survival, and function. While this compound's primary role is extracellular, the resulting ionic microenvironment activates pathways that support the mineralization process.

-

Calcium Signaling : Extracellular calcium ions (Ca2+) can enter osteoblasts through various calcium channels.[10] Increased intracellular Ca2+ can activate signaling cascades such as the Extracellular signal-Regulated Kinase (ERK1/2) pathway, which promotes osteoblast maturation and bone formation.[11] The PI3K/Akt signaling axis, which is associated with increased osteoblast lifespan, can also be activated by Ca2+.[11]

-

Phosphate Signaling : Inorganic phosphate (Pi) itself acts as a signaling molecule. It is transported into osteoblasts and can modulate the expression of osteogenic genes. Phosphate ions are known to regulate the differentiation and growth of osteoblasts through pathways including Insulin-like Growth Factor 1 (IGF-1) and Bone Morphogenetic Protein (BMP) signaling.[11]

Figure 2. Key signaling pathways influenced by increased Ca2+ and Pi.

Experimental Protocols

A standardized protocol for in vitro mineralization using osteogenic cells is fundamental for reproducible results. The following is a generalized methodology synthesized from common practices.

In Vitro Mineralization Assay

1. Cell Culture and Osteogenic Induction:

-

Cell Seeding : Plate osteoprogenitor cells (e.g., MC3T3-E1, primary calvarial osteoblasts, or mesenchymal stem cells) in a suitable culture vessel (e.g., 24-well plate) at a density that allows them to reach confluence.[12][13]

-

Growth Phase : Culture the cells in a standard growth medium (e.g., α-MEM or DMEM with 10% Fetal Bovine Serum and antibiotics) until they are confluent.

-

Osteogenic Differentiation : Once confluent, switch to an osteogenic differentiation medium. This medium is typically the standard growth medium supplemented with:

-

Ascorbic Acid (or Ascorbic acid 2-phosphate) : ~50 µg/mL. Essential for collagen matrix formation.[13][14]

-

This compound (or β-glycerophosphate) : Typically 2-10 mM. This initiates the mineralization process.[13][15]

-

Dexamethasone (optional but common) : ~10-100 nM. Promotes osteogenic differentiation.

-

-

Medium Changes : Change the osteogenic medium every 2-3 days for the duration of the experiment, which can range from 7 to 28 days.[13][16]

2. Assessment of Mineralization:

-

Alizarin Red S Staining : This is the most common method to visualize and quantify calcium deposition.

-

Fixation : After the culture period, wash the cell layer with PBS and fix with 4% formalin or 95% ethanol for about 1 hour.[13][17]

-

Staining : Wash the fixed cells with deionized water and stain with a 2% Alizarin Red S solution (pH 4.1-4.3) for 30-45 minutes at room temperature.[13]

-

Washing : Gently wash away excess stain with deionized water.

-

Visualization : Mineralized nodules will stain bright orange-red. Images can be captured using a microscope or scanner.

-

Quantification (Optional) : To quantify, the stain can be extracted from the cell layer using a solvent like 10% acetic acid or cetylpyridinium chloride, and the absorbance of the extracted solution is measured spectrophotometrically.[13]

-

-

Von Kossa Staining : An alternative method that stains the phosphate component of the mineral deposits black.

3. Measurement of Osteoblast Activity:

-

Alkaline Phosphatase (ALP) Activity Assay : To confirm osteogenic differentiation, ALP activity can be measured at various time points.

-

Cell Lysis : Lyse the cells using a suitable buffer (e.g., passive lysis buffer).

-

Assay : The lysate is incubated with a substrate like p-nitrophenyl phosphate (pNPP). ALP in the sample converts pNPP to p-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm. The activity is typically normalized to the total protein content of the sample.

-

Figure 3. Experimental workflow for an in vitro mineralization assay.

Quantitative Data Summary

The concentration of glycerophosphate used in in vitro studies is a critical parameter that significantly affects the extent and nature of mineralization.

Table 1: Effect of β-Glycerophosphate Concentration on In Vitro Osteoblast Mineralization

| Concentration | Observation | Cell Type | Duration | Source |

| 0 mM | No mineralization, unmineralized collagenous matrix present. | Rat Calvarial Osteoblasts | 14 days | [15][18] |

| 2 mM | Selective mineralization confined to bone-like nodular structures. | Rat Calvarial Osteoblasts | 14 days | [15] |

| 5 mM | Widespread, non-specific mineral deposition. | Rat Calvarial Osteoblasts | 14 days | [15] |

| 10 mM | Widespread, dystrophic mineralization of the cell layer; reduced cell viability. | Rat Calvarial Osteoblasts | 14 days | [15][18] |

| 5 mM | Significant mineral deposition by day 21. | IDG-SW3 Osteoblast Line | 21 days | [14] |

| 10 mM | ~50% increase in mineral deposition compared to 5 mM. | IDG-SW3 Osteoblast Line | 21 days | [14] |

Note: Most literature refers to β-glycerophosphate, which functions analogously to this compound as an ALP substrate.

Table 2: Effect of Calcium Glycerophosphate (CaGP) on Bovine Enamel Demineralization In Vitro

| Beverage | CaGP Concentration | Change in pH | Mean Wear (µm ± SD) | Source |

| Coca-Cola™ | 0 mM (Control) | 2.72 | 7.91 ± 1.13 | [19] |

| 2.0 mM | ~2.72 | 5.21 ± 1.08 | [19] | |

| 5.0 mM | 4.37 | No wear detected | [19] | |

| 10.0 mM | 5.29 | No wear detected | [19] | |

| Sprite Zero™ | 0 mM (Control) | 2.87 | 8.04 ± 1.30 | [19] |

| 2.0 mM | ~2.87 | 4.96 ± 0.81 | [19] | |

| 5.0 mM | 3.20 | 3.99 ± 0.10 | [19] | |

| 10.0 mM | 3.47 | 1.87 ± 0.12 | [19] |

Conclusion

This compound is an indispensable tool in bone biology research and for the development of therapeutics aimed at bone regeneration. Its ability to serve as a reliable source of inorganic phosphate, via the action of alkaline phosphatase, allows for the consistent induction of mineralization in in vitro models. Understanding the underlying mechanisms, the influence of concentration, and the proper experimental protocols is paramount for obtaining meaningful and reproducible data. This guide provides a foundational framework for researchers to effectively utilize this compound in their studies of bone formation and pathology.

References

- 1. Calcium Glycerophosphate | C3H7CaO6P | CID 62820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Key role of alkaline phosphatase for development of human-derived nanoparticles in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaline phosphatase: Structure, expression and its function in bone mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkaline Phosphatase: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of action of beta-glycerophosphate on bone cell mineralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Calcium Glycerophosphate? [synapse.patsnap.com]

- 8. The mechanism of mineralization and the role of alkaline phosphatase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Alkaline Phosphatases: Structure, substrate specificity and functional relatedness to other members of a large superfamily of enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The role of calcium channels in osteoporosis and their therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Calcium Phosphate-Based Biomaterials for Bone Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. Increased PHOSPHO1 expression mediates cortical bone mineral density in renal osteodystrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Magnesium prevents β-glycerophosphate-induced calcification in rat aortic vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Calcium glycerophosphate supplemented to soft drinks reduces bovine enamel erosion - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Interactions of Calcium 1-Glycerophosphate with Extracellular Matrix Proteins

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium 1-glycerophosphate (also known as calcium α-glycerophosphate) is a crucial molecule in the field of bone regeneration and tissue engineering. As a bioavailable source of both calcium and phosphate ions, it plays a pivotal role in the mineralization of the extracellular matrix (ECM), a key process in bone formation.[1] This technical guide delves into the complex molecular interactions between this compound and key ECM proteins, namely collagen, fibronectin, and laminin. It explores the current understanding of how these interactions influence protein conformation, modulate cellular signaling pathways, and ultimately drive osteogenic differentiation and matrix mineralization. This document provides a comprehensive overview of the available data, detailed experimental protocols for studying these interactions, and visual representations of the underlying biological processes to aid researchers and professionals in drug development and regenerative medicine.

Introduction: The Role of this compound in a Bio-interactive Extracellular Matrix

The extracellular matrix is a dynamic and intricate network of macromolecules that provides structural support to cells and regulates critical cellular processes such as adhesion, migration, proliferation, and differentiation.[1] In bone tissue, the ECM is primarily composed of type I collagen, which provides a scaffold for the deposition of calcium phosphate minerals, predominantly in the form of hydroxyapatite.[2]

This compound serves as an organic source of phosphate, which is released through the action of alkaline phosphatase (ALP), an enzyme highly expressed by osteoblasts.[3] This enzymatic release of phosphate ions, along with the locally available calcium ions, increases the supersaturation of calcium and phosphate, leading to the nucleation and growth of calcium phosphate crystals within the collagenous matrix.[3] Beyond this fundamental role in providing the building blocks for mineralization, emerging evidence suggests that the forming calcium phosphate mineral phase itself, in concert with ECM proteins, acts as a signaling hub, directing cell behavior and promoting a regenerative microenvironment.

This guide will focus on the molecular interplay between this compound-driven mineralization and the three major ECM proteins:

-

Collagen (Type I): The most abundant protein in the bone ECM, providing the structural framework for mineralization.[2]

-

Fibronectin: A versatile adhesion protein that links cells to the ECM and plays a critical role in cell signaling.

-

Laminin: A key component of the basement membrane that influences cell differentiation and organization.

Understanding these interactions at a molecular level is paramount for the rational design of biomaterials and therapeutic strategies aimed at enhancing bone repair and regeneration.

Quantitative Data on Molecular Interactions

While direct quantitative data on the binding affinity (e.g., dissociation constant, Kd) of this compound to specific ECM proteins is not extensively reported in the literature, studies on the interaction of ECM proteins with calcium phosphate materials provide valuable insights. The following tables summarize the available quantitative and qualitative data from studies investigating these interactions, often using hydroxyapatite (HA) or other calcium phosphate (CaP) phases as a proxy for the mineral phase induced by this compound.

Table 1: Interaction of Collagen with Calcium Phosphate Surfaces

| Parameter | Value/Observation | Experimental System | Reference |

| Binding Affinity (Kd) of Bone Sialoprotein to Collagen | ~13 nM (triple-helical and fibrillar type I collagen) | Solid-phase binding assay | [3] |

| Conformational Change | Marked conformational change in collagen during the initial mineralization process with calcium phosphate. | Circular dichroism analysis | [4] |

| Effect of beta-Glycerophosphate on Collagen Synthesis | Inhibition of Type I collagen synthesis in periosteal cultures. | Chick periosteal cultures | [5] |